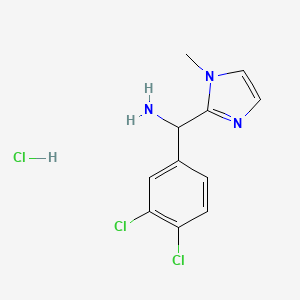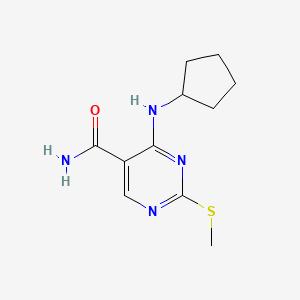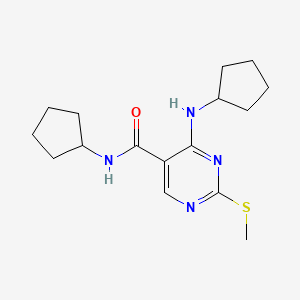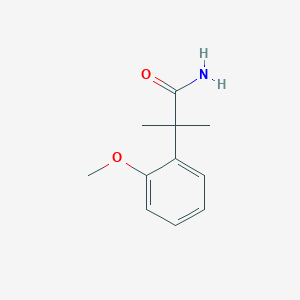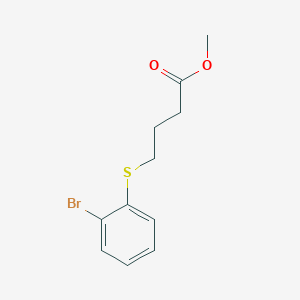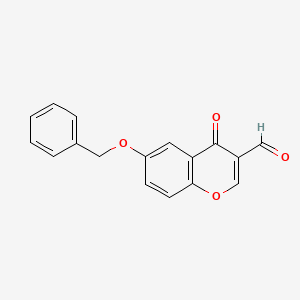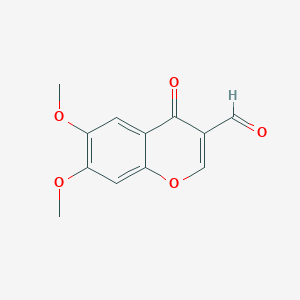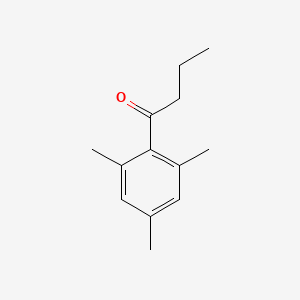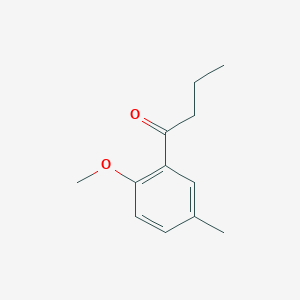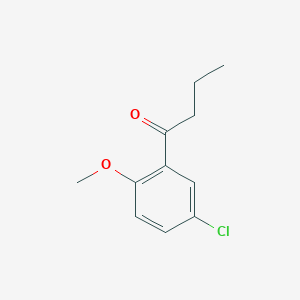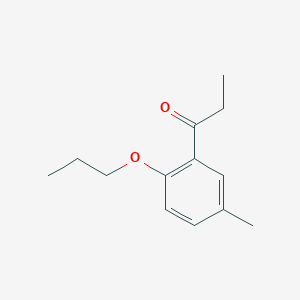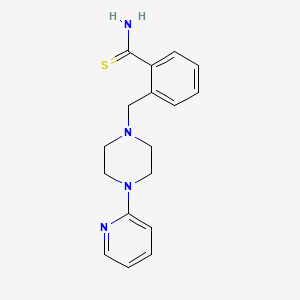![molecular formula C13H11ClN2 B7842672 1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B7842672.png)
1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride is a chemical compound that features a pyridinium cation bonded to a 4-cyanophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanobenzyl chloride with pyridine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formation of the pyridinium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The pyridinium ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction of the pyridinium ring can lead to the formation of pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinium nitrogen or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium or cyano derivatives.
Scientific Research Applications
1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride can be compared to other similar compounds, such as:
Pyridinium salts: These compounds share the pyridinium cation but differ in the substituents attached to the pyridine ring.
Cyanophenyl derivatives: These compounds contain the cyanophenyl group but lack the pyridinium cation.
Uniqueness: this compound is unique due to its combination of the pyridinium cation and the 4-cyanophenylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2.ClH/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15;/h1-9H,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXWHQBHHYULKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C#N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7842596.png)
